甲基丙烯酰氧甲基三(三甲基甲硅氧基)硅烷

描述

Methacryloxymethyltris(trimethylsiloxy)silane is a tetramethylsilane-protected silicate compound utilized for proteomics research . It is also used as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent .

Synthesis Analysis

The synthesis of Methacryloxymethyltris(trimethylsiloxy)silane involves two stages . In the first stage, Hexamethyldisiloxane and (trimethoxysilyl)methyl-2-methylacrylate react with acetic acid and trifluorormethanesulfonic acid at 45°C for 2 hours. In the second stage, the reaction mixture is treated with acetyl chloride at 40°C for 20 minutes .

Molecular Structure Analysis

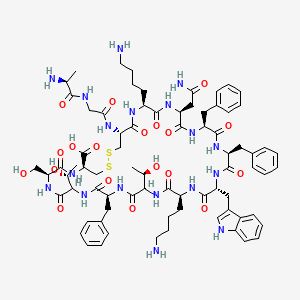

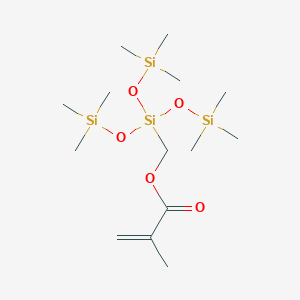

The molecular formula of Methacryloxymethyltris(trimethylsiloxy)silane is C14H34O5Si4 . It contains a total of 56 bonds, including 22 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 aliphatic ester .

Chemical Reactions Analysis

Trimethylsilyl groups, which are part of the Methacryloxymethyltris(trimethylsiloxy)silane molecule, are known for their chemical inertness and large molecular volume . They are often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .

Physical And Chemical Properties Analysis

Methacryloxymethyltris(trimethylsiloxy)silane has a boiling point of 130-135°C at 1mmHg and a density of 0.926 g/mL . Its refractive index at 20°C is 1.4150 .

科学研究应用

- Application : Methacryloxymethyltris(trimethylsiloxy)silane is used as a radical-based reagent in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .

- Method : The (TMS)3SiH radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3SiH radical via a reactive intermediate or a transition state .

- Results : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

Organic Chemistry

Proteomics Research

- Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silane coupling agent . Silane coupling agents are used to improve the bond between inorganic and organic materials in many composites .

- Application : It can also be used as a silane adhesion promoter . Adhesion promoters are materials added to adhesive to increase the adhesion capabilities of the adhesive .

- Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silane hydrophobing agent . Hydrophobing agents are used to make surfaces water-repellent .

Silane Coupling Agent

Silane Adhesion Promoter

Silane Hydrophobing Agent

Silane Dispersing Agent

- Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silane moisture scavenger . Moisture scavengers are used to absorb moisture and prevent degradation of products .

- Application : It can also be used as a polypropylene catalyst . Catalysts are substances that increase the rate of a chemical reaction .

- Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silicate stabilizer . Stabilizers are used to prevent unwanted reactions and maintain the physical and chemical properties of the substance .

- Application : It can also be used as a polyurethane endcapper silane . Endcapper silanes are used to modify the properties of polyurethane .

- Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silane drying agent . Drying agents are used to remove water from other substances .

Silane Moisture Scavenger

Polypropylene Catalyst

Silicate Stabilizer

Polyurethane Endcapper Silane

Silane Drying Agent

Silane Curing Agent

安全和危害

The safety data sheet for Methacryloxymethyltris(trimethylsiloxy)silane recommends exercising caution when handling the chemical . It is advised to avoid all eye and skin contact and not to breathe in the vapor and mist . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult .

未来方向

While specific future directions for Methacryloxymethyltris(trimethylsiloxy)silane are not mentioned in the retrieved papers, its use as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent suggests potential applications in various fields including proteomics research, material science, and chemical synthesis.

属性

IUPAC Name |

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHMLROEJNBVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581588 | |

| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methacryloxymethyltris(trimethylsiloxy)silane | |

CAS RN |

74681-63-3 | |

| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)